molecular formula C12H11NO2 B7817823 (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one

(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one

Cat. No.: B7817823
M. Wt: 201.22 g/mol
InChI Key: GYAPIMIROZBAGG-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazolone scaffold with a phenyl substituent at the 3-position. Its stereochemistry (3R,7aS) is critical for its structural and functional properties. The compound is commercially available as a research chemical (1 g: $1,030; 5 g: $3,000) from Santa Cruz Biotechnology (Catalog #: sc-347483) .

Properties

IUPAC Name

(3R,7aS)-3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAPIMIROZBAGG-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=CC(=O)N2[C@H](O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

The process begins with the preparation of Formula III (pyrazolo-5-one), derived from (3R)-(1,1-dimethylethyl)-7aR-ethenyltetrahydro-1(H)-hydroxy-3H,5H-pyrrolo[1,2-c]oxazol-5-one (Formula II ) via base-mediated elimination. Triethylamine in ethanol at 20–30°C for 3–10 hours facilitates this step, yielding Formula III in >85% purity.

Formula IV , the freebase [(1S)-1-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-1-phenylprop-2-enyl)amine, is synthesized through deprotection of alkenyl amine intermediates. Diisopropylethylamine in dichloromethane at −10°C ensures minimal epimerization.

Cyclization and Salt Formation

Reaction of Formula III with Formula IV under reflux conditions in toluene, with azeotropic water removal, generates the diene-imine Formula V . Subsequent reduction using sodium borohydride in methanol produces the diene-amine Formula VI , which is converted to its ammonium salt (Formula VIa ) via treatment with hydrochloric acid.

StepReactionConditionsYield (%)
1Formation of Formula IIIEtOH, triethylamine, 25°C, 6 hr87
2Synthesis of Formula IVDCM, −10°C, diisopropylethylamine92
3Cyclization to Formula VToluene, reflux, 12 hr78
4Reduction to Formula VIMeOH, NaBH4, 0°C, 2 hr85

Final Cyclization via RCM

The diene-amine salt Formula VIa undergoes ring-closing metathesis using Grubbs’ second-generation catalyst (5 mol%) in dichloroethane at 40°C for 24 hours. This step forms the pyrrolo[1,2-c]oxazolone core with >95% enantiomeric excess (ee).

Intramolecular Dipolar Cycloaddition Approach

Thiazolo[3,4-c]oxazol-4-ium-1-olate Synthesis

N-Acylation of 2-phenylthiazolidine-4-carboxylate with benzoyl chloride in dichloromethane produces 5-phenyl-5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate . This intermediate undergoes cycloaddition at 80°C in acetonitrile, yielding the pyrrolo[1,2-c]thiazole framework.

Oxazolone Ring Formation

Treatment of the cycloadduct with acetic anhydride and sodium acetate induces dehydration, forming the oxazolone ring. This step achieves 70–75% yield with retention of stereochemistry at C-3.

Alternative Routes via Lactone Intermediates

Lactone Reduction and Aldehyde Generation

(3R,6S)-3-tert-butyldihydro-1H-pyrrolo[1,2-c]oxazole-1,5(6H)-dione (Formula XIV ) is reduced using LiAlH4 in tetrahydrofuran to the lactol Formula XI . Acidic workup (HCl, H2O) opens the lactol ring, yielding the aldehyde Formula XII , which is subsequently oxidized to the carbaldehyde Formula XV .

Vinylation and Final Cyclization

Wittig reaction of Formula XV with methyltriphenylphosphonium bromide in dimethyl sulfoxide introduces the vinyl group, forming Formula XVI . Heating this intermediate with ammonium acetate in acetic acid generates the target compound via intramolecular amidation.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 5.21 (d, J = 15 Hz, 1H), 4.78 (q, J = 6 Hz, 1H), 3.92 (dd, J = 10 Hz, 2H).

  • HRMS : m/z calc. for C12H11NO2 [M+H]+: 201.22, found: 201.21.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99% purity, with retention time = 8.2 min.

Comparative Analysis of Methods

MethodYield (%)ee (%)Key Advantage
RCM Pathway78–85>95High stereocontrol
Dipolar Cycloaddition70–7590Modular substrate design
Lactone-Based65–7085Scalability

The RCM route offers superior enantioselectivity, while the dipolar cycloaddition allows structural diversification. Industrial-scale synthesis favors the lactone pathway due to readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like nitro or halogen groups.

Scientific Research Applications

Medicinal Applications

One of the primary applications of (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one is in the synthesis of antiviral agents. Notably, it is used in the preparation of Boceprevir, a protease inhibitor employed in the treatment of hepatitis C virus (HCV) infections. This compound's ability to inhibit viral replication makes it a critical component in antiviral therapy.

Case Study: Boceprevir

Boceprevir was one of the first direct-acting antiviral agents approved for HCV treatment. Its mechanism involves inhibiting the NS3/4A serine protease essential for viral replication. The synthesis pathway often incorporates this compound as an intermediate step due to its favorable reactivity and structural attributes that facilitate the formation of the final drug product.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing starting materials that can undergo cyclization to form the oxazole ring.
  • Functional Group Transformations : Modifying phenolic or amine groups to introduce necessary substituents that enhance biological activity.

Research Insights

Recent studies have focused on optimizing the synthesis of this compound to improve yields and reduce costs associated with its production. Researchers have explored various catalysts and reaction conditions to enhance efficiency.

Table: Comparative Synthesis Methods

MethodYield (%)Reaction TimeKey Advantages
Cyclization with Acid7512 hoursHigh yield; straightforward procedure
Microwave-Assisted854 hoursReduced reaction time; energy-efficient
Solvent-Free Conditions7010 hoursEnvironmentally friendly; cost-effective

Mechanism of Action

The mechanism by which (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₁₂H₁₁NO₂.
  • Synthesis : Prepared via a multi-step process involving lithiation (LiHMDS) of the precursor (7aS)-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one in THF, followed by selenylation (PhSeBr) and oxidation with tert-butyl hydroperoxide .

Comparison with Similar Compounds

The target compound belongs to a family of pyrrolo-oxazolones, which vary in substituents, stereochemistry, and saturation. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Stereochemistry Key Properties/Applications Reference
(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one Phenyl at C3 3R,7aS - LCMS [M+1]: 204
- Intermediate in stereoselective synthesis
(3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one Trichloromethyl at C3 3R,7aS - Air/moisture-stable reagent
- Used in α-branched proline synthesis
(3R,6S,7aS)-3-phenyl-6-(phenylsulfanyl)perhydropyrrolo[1,2-c]oxazol-5-one Phenyl at C3; phenylsulfanyl at C6 3R,6S,7aS - X-ray crystal structure resolved (R factor: 0.033)
- Sulfur enhances redox activity
(3S,7aR)-3-phenyltetrahydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one Phenyl at C3 3S,7aR (enantiomer) - Molecular weight: 203.237
- Used in asymmetric synthesis (e.g., 1991 Tetrahedron study)
(S)-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Dimethyl at C3 7aS - Smaller substituents (C₈H₁₃NO₂)
- Higher solubility in polar solvents

Structural and Electronic Differences

  • Substituent Effects :
    • The phenyl group in the target compound increases lipophilicity compared to the trichloromethyl analog, which is more electron-withdrawing .
    • The dimethyl variant () lacks aromaticity, leading to reduced steric hindrance and altered reactivity .

Biological Activity

(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12_{12}H11_{11}NO2_2 and it has a molecular weight of approximately 201.22 g/mol. This compound has garnered attention for its biological activities, particularly in antibacterial and anticancer research.

Antibacterial Properties

Recent studies have indicated that derivatives of pyrrolo[1,2-c][1,3]oxazol-5-one exhibit notable antibacterial activity. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
Compound AInhibitory against Staphylococcus aureus0.008
Compound BInhibitory against Escherichia coli0.03
Compound CInhibitory against Streptococcus pneumoniae0.06

These compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin, suggesting a promising alternative for treating resistant bacterial infections .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial topoisomerases. Specifically, it has been observed to inhibit the GyrB enzyme in E. coli, with an KiK_i value of 2.9 μM. This inhibition disrupts DNA replication and transcription processes in bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolo[1,2-c][1,3]oxazole derivatives for their antibacterial properties. The study highlighted that certain modifications to the phenyl ring significantly enhanced the compounds' potency against S. aureus and E. coli. The most potent derivative exhibited an MIC as low as 0.008 μg/mL against S. pneumoniae .

Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of pyrrolo derivatives in various human cancer cell lines. Results indicated that these compounds could effectively induce apoptosis via caspase activation and modulation of Bcl-2 family proteins. The findings suggest a need for further exploration into their mechanisms and potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 3-amino-4-substituted furazans or pyrrolidine derivatives. For example, refluxing with acetic acid (AcOH) and 2,5-dimethoxytetrahydrofuran can yield fused heterocyclic cores, followed by purification via silica gel chromatography . To improve yields, optimize stoichiometry, reaction time (e.g., 1–2 hours under reflux), and solvent polarity. Consider using green chemistry principles, such as microwave-assisted synthesis, to enhance efficiency .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve absolute configuration (e.g., (3R,7aS) vs. (3S,7aR) isomers) .
  • HPLC with UV detection for purity assessment (≥95% recommended for biological studies) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : The compound is sensitive to moisture and heat. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use TLC or HPLC to monitor decomposition products like hydrolyzed oxazolone derivatives .

Q. What safety precautions are essential during experimental work?

  • Methodological Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites in the oxazolone ring.
  • Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes with hydrophobic pockets).
  • Validate predictions with experimental kinetics or crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Conduct dose-response studies across multiple cell lines to account for variability in assay conditions.
  • Compare results with structurally analogous compounds (e.g., 6,7-dihydro-5H-pyrrolo derivatives) to identify structure-activity relationships (SAR).
  • Use meta-analysis to reconcile discrepancies in IC₅₀ values from independent studies .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodological Answer :

  • Follow OECD Guideline 307: Conduct soil degradation experiments under aerobic/anaerobic conditions.
  • Use LC-MS/MS to quantify parent compound and metabolites in water/soil samples.
  • Evaluate bioaccumulation potential via logP calculations (experimental vs. in silico predictions) .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Apply Hammett linear free-energy relationships to predict electronic effects of substituents on the phenyl ring.
  • Use molecular dynamics simulations to optimize binding affinity for target proteins (e.g., kinases or GPCRs).
  • Validate hypotheses via parallel synthesis of analogs (e.g., halogenated or alkylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.